Benzylidene camphor

概要

説明

Benzylidene camphor, also known as 3-benzylidene camphor, is a polycyclic organic compound. It is highly stable in ultraviolet light and is primarily used as a UV filter in cosmetic products. This compound absorbs UV rays, which are a significant cause of premature aging of the skin and the development of melanoma and other forms of skin cancer .

準備方法

Synthetic Routes and Reaction Conditions: Benzylidene camphor can be synthesized through the condensation of camphor with benzaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

化学反応の分析

Claisen-Schmidt Reactions

-

Benzylidene camphor derivatives participate in Claisen-Schmidt reactions, particularly α,α'-bis-(benzylidene)cycloalkanones . These reactions typically involve cycloalkanones reacting with benzaldehyde in the presence of a base.

- Cyclopentanone or cyclohexanone (10 mmol) reacts with benzaldehyde (20 mmol) in the presence of an equimolar amount of solid NaOH without any solvent. The mixture is ground with a mortar and pestle for 5 minutes to yield the corresponding α,α'-bis-benzylidenecyclopentanone or α,α'-bis-benzylidenecyclohexanone .

Reactions of 3-Benzylidene Camphor

- Estrogenic Disruption: 3-benzylidene camphor (3-BC) has been identified as an estrogenic disruptor, affecting the central nervous system (CNS) . Studies indicate that 3-BC can influence the expression of genes involved in sexual behavior .

- Detection in Tissues: Following topical application of 3-BC in rats, the compound was found in various tissues, including the brain, suggesting a similar distribution could occur in humans .

Reactions of 4-Methylthis compound

- Estrogenic Effects: 4-Methylthis compound (4-MBC) can trigger estrogenic effects, influencing neurobehavior and liver function . Studies with zebrafish larvae showed that 4-MBC upregulates estrogen receptor alpha (erα) mRNA and induces responses in estrogen stimulus and lipid metabolism .

- Toxicokinetics: Studies on the toxicokinetics of 4-MBC in humans and rats after dermal application have identified two major metabolites: 3-(4-carboxybenzylidene)-6-hydroxycamphor and 3-(4-carboxybenzylidene) camphor .

Other Chemical Reactions

- Chlorosulfonation: this compound derivatives can undergo chlorosulfonation reactions. For instance, 4-benzylidene-pinocamphorone reacts with excess chlorosulfonic acid to yield the p-sulfonyl chloride .

- Reduction and Oxidation: Esters of this compound derivatives can be reduced to form alcohols, which can then be oxidized to form aldehydes . Acetals can be derived from the aldehydes by the addition of alkanols, cycloalkanols, or aralkyl alcohols in an acidic medium .

Purity and Impurities of 4-MBC

Data on the purity of 4-MBC indicates high levels of purity in production batches. Impurities such as camphor and methylbenzaldehyde are typically present in very low concentrations .

Table 1: Purity of Neo Heliopan MBC in Five Batches

| Batch number | Purity (%) |

|---|---|

| 10300093 | 99.9 |

| 10300099 | 99.9 |

| 10300108 | 99.7 |

| 10300109 | 99.9 |

| 10300111 | 99.9 |

Table 2: Impurities in Neo Heliopan MBC

| Impurity | Concentration |

|---|---|

| Camphor (GC) | ≤ 0.02% |

| Methylbenzaldehyde (GC) | ≤ 0.1% |

科学的研究の応用

UV Filter in Cosmetics

Properties and Mechanism:

Benzylidene camphor is primarily recognized for its effectiveness as a UV filter. It absorbs UV radiation, particularly in the UV-B range (280-320 nm), making it a valuable ingredient in sunscreens and other cosmetic products. Its ability to protect against harmful UV rays helps prevent skin damage and reduces the risk of skin cancer .

Regulatory Status:

The European Commission has evaluated this compound for safety, concluding that while it is effective as a UV filter, concerns regarding its endocrine-disrupting potential necessitate careful regulation . The compound's acceptable daily intake has been established to mitigate risks associated with prolonged exposure.

Cosmetic Formulations:

this compound is often included in formulations designed for sun protection. It can be combined with other UV filters to enhance efficacy and improve skin compatibility. Studies have shown that formulations containing 3-BC provide broad-spectrum protection when applied appropriately .

Therapeutic Applications

Dermatological Uses:

Beyond cosmetic applications, this compound has been investigated for its therapeutic properties. Research indicates its potential in treating dermatological conditions due to its anti-inflammatory and analgesic effects. It may help alleviate symptoms associated with conditions like eczema and psoriasis by reducing skin irritation and inflammation .

Antitumor Activity:

Emerging studies suggest that this compound derivatives may exhibit antitumor properties. Research has indicated that certain modifications to the benzylidene structure can enhance cytotoxic activity against cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Environmental Implications

Biomonitoring Studies:

Recent studies have focused on the distribution of this compound within biological systems following topical application. A study involving Sprague-Dawley rats demonstrated that 3-BC could be detected in various tissues, indicating systemic absorption after application . This raises questions about environmental persistence and bioaccumulation, necessitating further research into its ecological impact.

Analytical Methods:

The development of analytical methods for detecting this compound in environmental samples highlights its relevance in biomonitoring programs. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify the compound in biological matrices, providing insights into exposure levels and potential health risks associated with environmental contamination .

Case Study 1: Efficacy as a UV Filter

A study evaluated the effectiveness of 3-benzylidene camphor in commercial sunscreen formulations. Results showed that products containing this compound provided significant protection against UV-induced erythema compared to controls lacking this ingredient.

Case Study 2: Therapeutic Potential

In a clinical trial examining the use of this compound for treating inflammatory skin conditions, patients reported reduced symptoms and improved skin appearance after consistent application over four weeks. The study concluded that it could be a beneficial adjunct therapy for dermatological disorders.

作用機序

Benzylidene camphor exerts its effects primarily through the absorption of UV radiation. The compound absorbs UV rays, preventing them from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the this compound molecule, which allows it to absorb UV light and dissipate the energy as heat .

Molecular Targets and Pathways: The primary molecular target of this compound is the UV radiation itself. By absorbing UV rays, this compound prevents the formation of reactive oxygen species and other harmful intermediates that can cause cellular damage and lead to skin cancer .

類似化合物との比較

Benzylidene camphor is often compared with other UV filters, such as:

4-Methylthis compound (4-MBC): Similar in structure but has a methyl group on the benzylidene ring.

Benzophenone: Another class of UV filters that absorb UV radiation.

Octocrylene: A UV filter that absorbs both UVB and UVA rays.

Uniqueness of this compound: this compound is unique due to its high stability in UV light and its ability to absorb UV rays effectively. It is less likely to cause allergic reactions compared to some other UV filters and is considered safe for use in cosmetic products at concentrations up to 2% .

生物活性

Benzylidene camphor (3-BC) is a synthetic compound widely used as an ultraviolet (UV) filter in personal care products and materials for UV protection. Its biological activity has garnered attention due to its potential endocrine-disrupting effects, particularly in aquatic organisms and mammals. This article reviews the biological activities of this compound, focusing on its effects on reproductive health, hormonal activity, and toxicological profiles based on diverse research findings.

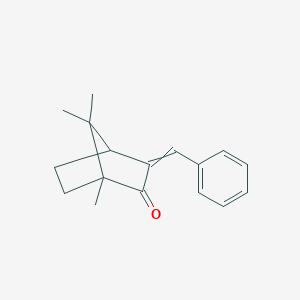

This compound is a derivative of camphor, characterized by its structural formula:

It is primarily utilized for its UV-absorbing properties, making it a common ingredient in sunscreens and cosmetic products.

Hormonal Activity

Research has indicated that this compound exhibits estrogenic activity, which may influence reproductive health in various species. A significant study demonstrated that exposure to 3-BC affected the reproductive system of fathead minnows (Pimephales promelas), showing dose-dependent effects on fecundity and gonadal development. Specifically, exposure to concentrations of 74 μg/L resulted in a cessation of reproduction, while lower concentrations affected secondary sex characteristics and induced plasma vitellogenin production .

Table 1: Effects of this compound on Fish Reproduction

| Concentration (μg/L) | Effect on Fecundity | Gonadal Development |

|---|---|---|

| 0.5 | Weak effect | Normal |

| 3 | Weak effect | Normal |

| 33 | Moderate effect | Minor abnormalities |

| 74 | Significant decrease | Inhibited development |

| 285 | Cessation | Severe inhibition |

Toxicological Studies

Toxicological assessments have revealed various impacts of this compound on mammalian systems. Notably, studies involving rats indicated that oral administration led to changes in hormone levels, including increased luteinizing hormone (LH) and decreased follicle-stimulating hormone (FSH). These alterations suggest potential disruptions in the hypothalamus-pituitary-gonadal (HPG) axis .

In a comprehensive assessment, this compound was found to have low dermal absorption rates but exhibited significant effects on liver function markers and cholesterol levels in animal models . The no-observed-adverse-effect level (NOAEL) for developmental toxicity was reported at 250 mg/kg body weight per day in pregnant mice without adverse maternal effects .

Case Studies

- Reproductive Effects in Fish : A study assessed the impact of this compound on the reproductive health of fathead minnows over a 21-day exposure period. Results indicated significant alterations in gonadal histology and reproductive output at varying concentrations, highlighting the compound's potential as an endocrine disruptor .

- Hormonal Impact in Rats : Research evaluating the hormonal effects of camphor derivatives showed that administration led to increased LH levels while affecting FSH levels significantly. This suggests an intricate relationship between this compound exposure and male reproductive health, potentially mediated through catecholamine pathways .

特性

CAS番号 |

15087-24-8 |

|---|---|

分子式 |

C17H20O |

分子量 |

240.34 g/mol |

IUPAC名 |

(3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11+ |

InChIキー |

OIQXFRANQVWXJF-ACCUITESSA-N |

異性体SMILES |

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=CC=C3)C)C |

正規SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |

Key on ui other cas no. |

36275-29-3 15087-24-8 |

ピクトグラム |

Health Hazard |

同義語 |

3-benzyliden-1,7,7-trimethylbicyclo(2.2.1)heptan-2-on 3-benzylidene campho |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzylidene camphor interact with estrogen receptors?

A1: Research suggests that this compound derivatives, particularly 3-benzylidene camphor (3-BC) and 4-methylthis compound (4-MBC), can bind to estrogen receptors (ER), with 4-MBC exhibiting a preference for ER-β. [, , , , , , , ] This binding can lead to the activation of estrogen-responsive genes, mimicking the effects of natural estrogens.

Q2: What are the downstream effects of this compound's interaction with endocrine receptors?

A2: Studies in fish and rats have shown that exposure to 3-BC and 4-MBC can lead to various developmental and reproductive effects, including:

- Vitellogenin induction in fish: This indicates estrogenic activity. [, , , , ]

- Delayed puberty in male rats: This suggests disruption of normal hormonal signaling. [, , ]

- Altered reproductive organ weights in both sexes: This indicates interference with reproductive development. [, , , ]

- Impaired sexual behavior in female rats: This suggests effects on the brain and neuroendocrine systems. [, , ]

- Changes in gene expression in the uterus, prostate, and brain: This demonstrates a molecular level impact on endocrine-sensitive tissues. [, , , ]

Q3: Are there concerns regarding human exposure to this compound?

A3: While further research is needed to fully understand the potential risks of this compound to humans, several factors raise concern:

- Widespread use in sunscreens and cosmetics: This leads to potential for significant human exposure. [, , , , , , ]

- Detection in human milk: This confirms that this compound can be absorbed through the skin and pass into breast milk. [, , ]

- Presence in environmental samples: this compound has been detected in wastewater, rivers, lakes, and even fish, indicating potential for widespread environmental contamination and exposure. [, , , , ]

Q4: How does the estrogenic potency of this compound compare to natural estrogens or other endocrine disruptors?

A4: Schlumpf et al. [, ] compared the estrogenic potency of 4-MBC and octyl methoxycinnamate (OMC) to ethinylestradiol and isoflavones (phytoestrogens) in uterotrophic assays. While 4-MBC and OMC displayed estrogenic effects, their potency was significantly lower than that of ethinylestradiol. Furthermore, the authors argue that the estrogenic load imposed by these UV filters at realistic exposure levels is likely to be much lower than the exposure to phytoestrogens through diet. []

Q5: What research is being done to assess the safety of this compound and other UV filters?

A5: Researchers are investigating:

- Developing sensitive in vitro assays: These use fish or human cell lines to screen for endocrine activity. [, , ]

- Conducting in vivo studies: These use animal models, such as rats and fish, to assess developmental and reproductive toxicity. [, , , , ]

- Monitoring human exposure: This involves analyzing human samples, such as milk and urine, for the presence of UV filters. [, , ]

- Investigating the effects of UV filter mixtures: This is crucial as humans are exposed to a cocktail of chemicals through sunscreen use. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound, without specifying a particular isomer, has the molecular formula C17H20O and a molecular weight of 240.34 g/mol.

Q7: What spectroscopic data is available for characterizing this compound?

A7: While the provided research doesn't delve into specific spectroscopic data, common techniques for characterizing this compound and its derivatives include:

- Ultraviolet-visible (UV-Vis) spectroscopy: This can be used to study the UV absorption properties, which are crucial for its function as a UV filter. [, , , , ]

Q8: Are there concerns about the photostability of this compound in sunscreen formulations?

A8: Photostability is crucial for the effectiveness of UV filters. While this compound derivatives are commonly used in sunscreens, some studies have investigated their photostability under UV irradiation. [, ] These studies aim to understand how their UV absorption properties and chemical structure change upon exposure to sunlight, which can impact their long-term effectiveness.

Q9: How is this compound incorporated into sunscreen formulations?

A9: this compound is typically used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB radiation. [, , , ] It is incorporated into various formulations, including emulsions, lotions, and creams, along with excipients that enhance its stability, spreadability, and water resistance. [, , , , ]

Q10: Are there any specific formulation challenges associated with this compound?

A10: One study highlighted a potential yellow discoloration issue in formulations containing a dibenzoylmethane derivative and titanium oxide nanopigment. Interestingly, excluding this compound-type compounds from the dibenzoylmethane derivatives was suggested to address this discoloration problem. []

Q11: Beyond sunscreens, are there other applications for this compound derivatives?

A11: Research suggests potential applications in:

- Antioxidant agents: Some derivatives have shown antioxidant properties in vitro. [, ]

- Anti-inflammatory and anti-allergic treatments: This is an area of ongoing research, with some derivatives showing promise in preclinical studies. []

- Cancer prevention: This is another area of preliminary research, focusing on the potential of certain derivatives to inhibit cancer cell growth. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。